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molecular formula C8H5ClN2O6 B1266434 Methyl 4-chloro-3,5-dinitrobenzoate CAS No. 2552-45-6

Methyl 4-chloro-3,5-dinitrobenzoate

Cat. No. B1266434
M. Wt: 260.59 g/mol
InChI Key: YJUFTUQWRBJBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04806151

Procedure details

Into a 250 ml round-bottomed flask equipped with a stirrer, thermometer and reflux condenser 74 g (0.3 mole) of 4-chloro-3,5-dinitro-benzoic acid, 128 g (4.0 mole) methanol and 14 g of concentrated sulfuric acid are introduced. The reaction mixture is refluxed under stirring for 8 hours, whereupon it is cooled to room temperature. The precipitated desired compound is filtered off, washed with 20 ml of cold methanol and dried. Thus 74.2 g of the desired compound are obtained, yield 95%, purity 99%.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15].[CH3:17]O.S(=O)(=O)(O)O>>[CH3:17][O:7][C:6](=[O:8])[C:5]1[CH:4]=[C:3]([N+:14]([O-:16])=[O:15])[C:2]([Cl:1])=[C:10]([N+:11]([O-:13])=[O:12])[CH:9]=1

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
128 g
Type
reactant
Smiles
CO
Name
Quantity
14 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring for 8 hours, whereupon it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 ml round-bottomed flask equipped with a stirrer
ADDITION
Type
ADDITION
Details
are introduced
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed
CUSTOM
Type
CUSTOM
Details
The precipitated desired compound
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with 20 ml of cold methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC(C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 74.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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